
11-Butylsulfanylundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Butylsulfanylundecanoic acid is an organic compound with the molecular formula C15H30O2S. It is a fatty acid derivative characterized by the presence of a butylsulfanyl group attached to an undecanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Butylsulfanylundecanoic acid typically involves the reaction of undecanoic acid with butylthiol under specific conditions. One common method includes the use of a catalyst to facilitate the thiol-ene reaction, where the thiol group of butylthiol reacts with the double bond of undecanoic acid. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
11-Butylsulfanylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The butylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
11-Butylsulfanylundecanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants .
Mécanisme D'action
The mechanism of action of 11-Butylsulfanylundecanoic acid involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can undergo oxidation, leading to the formation of reactive oxygen species (ROS), which can cause oxidative stress in cells. This oxidative stress can disrupt cellular processes, including lipid metabolism and membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Mercaptoundecanoic acid: Similar structure but with a mercapto group instead of a butylsulfanyl group.
Undecanoic acid: Lacks the butylsulfanyl group, making it less reactive in certain chemical reactions.
11-Sulfanylundecanoic acid: Similar to 11-Butylsulfanylundecanoic acid but with a different alkyl chain length
Uniqueness
This compound is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
4230-06-2 |
|---|---|
Formule moléculaire |
C15H30O2S |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
11-butylsulfanylundecanoic acid |
InChI |
InChI=1S/C15H30O2S/c1-2-3-13-18-14-11-9-7-5-4-6-8-10-12-15(16)17/h2-14H2,1H3,(H,16,17) |
Clé InChI |
WLQGZHKHDIWKQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





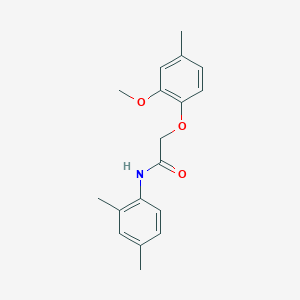

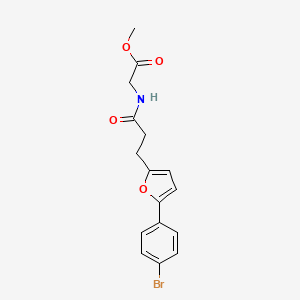
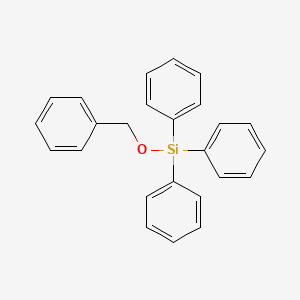
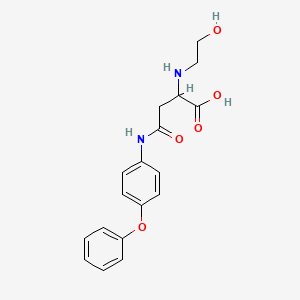

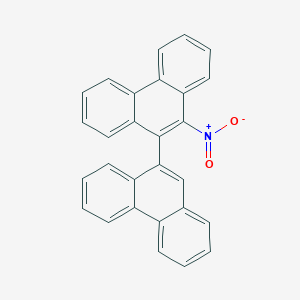
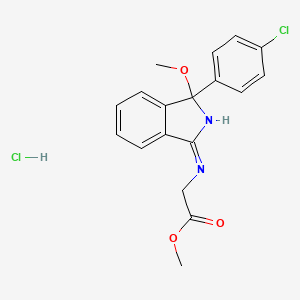


![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)
